molecular formula C10H23O5P B14687952 2-(Octyloxy)ethyl dihydrogen phosphate CAS No. 156232-77-8

2-(Octyloxy)ethyl dihydrogen phosphate

Cat. No.: B14687952
CAS No.: 156232-77-8
M. Wt: 254.26 g/mol
InChI Key: LAMZJBOHVLFABB-UHFFFAOYSA-N
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Description

2-(Octyloxy)ethyl dihydrogen phosphate (CAS 31800-88-1) is a synthetic organophosphate compound with a molecular formula of C10H23O5P and a molecular weight of 254.26 g/mol . It features a hydrophobic octyloxy chain linked to a dihydrogen phosphate group via an ethylene spacer, a structure that classifies it among alkyl glyceryl ether phosphodiester analogs. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design of lysophospholipid prodrugs to enhance the oral bioavailability of nucleotide analogs . For instance, related phospholipid compounds, such as 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-RVn, have demonstrated excellent oral bioavailability and potent antiviral activity in mouse models of SARS-CoV-2, reducing lung viral loads effectively . The mechanism of action for such prodrugs involves bypassing the first phosphorylation step of the nucleoside analog, facilitating efficient intracellular delivery and metabolism to the active antiviral triphosphate form . Beyond pharmaceutical applications, this compound and its synonyms like "Polyethylene glycol octyl ether acid phosphate" are utilized in materials science as surfactants or surface modifiers . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

156232-77-8

Molecular Formula

C10H23O5P

Molecular Weight

254.26 g/mol

IUPAC Name

2-octoxyethyl dihydrogen phosphate

InChI

InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13)

InChI Key

LAMZJBOHVLFABB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOP(=O)(O)O

Related CAS

31800-88-1

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-(Octyloxy)ethyl Dihydrogen Phosphate

Two-Step Esterification-Phosphorylation Method

Esterification of Octyl Alcohol with Ethylene Glycol

The first step involves reacting octyl alcohol with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid) to form 2-(octyloxy)ethanol. This reaction typically proceeds at 80–100°C for 6–8 hours, achieving yields of 85–90%. The mechanism involves nucleophilic substitution, where the hydroxyl group of ethylene glycol displaces a proton from octyl alcohol.

Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: Sulfuric acid (1–2 mol%)
  • Solvent: Toluene (reflux)
  • Yield: 85–90%
Phosphorylation with Phosphorus Trichloride

The intermediate 2-(octyloxy)ethanol is phosphorylated using PCl₃ under anhydrous conditions. To mitigate side reactions, the process is conducted at -30°C to 10°C with triethylamine as a base to neutralize HCl. This step forms 2-(octyloxy)ethyl phosphorochloridite, which is hydrolyzed to the final product.

Reaction Conditions:

  • Temperature: -30°C to 10°C
  • Base: Triethylamine (3 equivalents)
  • Solvent: Dichloromethane
  • Hydrolysis: Water at 0°C
  • Yield: 70–75%

One-Step Direct Phosphorylation Method

An alternative approach involves reacting 2-(octyloxy)ethanol directly with phosphoric acid (H₃PO₄) under reflux. However, this method suffers from lower yields (50–60%) due to incomplete phosphorylation and side-product formation.

Reaction Conditions:

  • Temperature: 110–120°C
  • Catalyst: None
  • Solvent: Xylene
  • Yield: 50–60%

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining temperatures below 10°C during phosphorylation is essential to prevent rearrangement byproducts. Elevated temperatures promote the formation of triphosphates and oligomers.

Role of Organic Bases

Triethylamine or pyridine enhances reaction efficiency by sequestering HCl, shifting the equilibrium toward product formation. A minimum of three equivalents is required to achieve ≥70% yield.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while non-polar solvents (e.g., toluene) facilitate azeotropic removal of water during esterification.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain low temperatures and ensure consistent mixing. This method reduces batch-to-batch variability and improves throughput by 40% compared to batch reactors.

Purification Methods

Crude product is purified via:

  • Aqueous Extraction: Removes triethylamine hydrochloride byproducts.
  • Distillation: Isolates 2-(octyloxy)ethyl dihydrogen phosphate under reduced pressure (0.1 mmHg, 150°C).
  • Crystallization: Achieves ≥95% purity using ethanol-water mixtures.

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method One-Step Method
Yield 70–75% 50–60%
Purity ≥90% 70–80%
Byproducts <10% 20–30%
Scalability High Moderate
Cost Moderate Low

The two-step method is preferred for high-purity applications, whereas the one-step method suits cost-sensitive industrial uses.

Challenges and Limitations

Byproduct Formation

Phosphorylation at elevated temperatures generates phosphoric acid esters and oligomeric species, necessitating rigorous purification.

Moisture Sensitivity

PCl₃ reacts violently with water, requiring strictly anhydrous conditions. Even trace moisture reduces yields by 15–20%.

Environmental Concerns

Triethylamine hydrochloride waste requires neutralization, increasing production costs and environmental impact.

Emerging Innovations

Enzyme-Catalyzed Phosphorylation

Recent studies explore lipases as catalysts for phosphorylation at ambient temperatures, reducing energy consumption and byproducts. Preliminary yields reach 65% with no reported data on scalability.

Green Solvents

Cyclopentyl methyl ether (CPME), a biodegradable solvent, shows promise in replacing dichloromethane, though yields remain 5–10% lower.

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: It is employed in the preparation of biological samples and as a component in various assays.

    Medicine: It is used in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: It is utilized in the production of cosmetics, detergents, and other consumer products.

Mechanism of Action

The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate involves its surfactant properties. It can reduce surface tension, allowing it to interact with various molecular targets and pathways. This property makes it effective in solubilizing compounds, enhancing the delivery of active ingredients, and stabilizing emulsions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-(octyloxy)ethyl dihydrogen phosphate with three analogs: 2-ethylhexyl phosphate , 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate , and diphenyl octyl phosphate .

Property 2-(Octyloxy)ethyl Dihydrogen Phosphate 2-Ethylhexyl Phosphate 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate Diphenyl Octyl Phosphate
Molecular Formula C₁₀H₂₃O₅P C₈H₁₉O₄P C₁₈H₃₉O₇P C₂₀H₂₇O₄P
Molecular Weight (g/mol) 254.26 210.21 398.48 362.41
LogP ~2.8 (estimated) 3.1 3.60 5.2
Key Functional Groups Octyloxyethyl + phosphate Branched ethylhexyl + phosphate Dodecyl-polyethoxyethyl + phosphate Aromatic diphenyl + octyl phosphate
Applications Surfactants, emulsifiers Corrosion inhibitors, surfactants HPLC separations, lipid membrane studies Plasticizers, flame retardants

Key Research Findings

Solubility and LogP: The octyloxyethyl chain in 2-(octyloxy)ethyl dihydrogen phosphate provides intermediate hydrophobicity (LogP ~2.8), balancing solubility in both aqueous and organic phases. In contrast, diphenyl octyl phosphate (LogP 5.2) is highly hydrophobic, favoring non-polar applications like plasticizers . 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate (LogP 3.6) exhibits enhanced water solubility due to its polyethoxy chain, making it suitable for HPLC separations of polar lipids .

Thermal and Chemical Stability :

  • 2-Ethylhexyl phosphate shows superior thermal stability (decomposition >200°C) due to its branched alkyl chain, which resists oxidative degradation. This property is critical in high-temperature lubricant formulations .
  • The diphenyl group in diphenyl octyl phosphate enhances flame retardancy by releasing phosphoric acid under heat, which forms a protective char layer .

Biological Interactions :

  • The polyethoxyethyl chain in 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate mimics lipid membranes, enabling its use in biophysical studies of membrane permeability .
  • 2-(Octyloxy)ethyl dihydrogen phosphate ’s moderate hydrophobicity allows it to act as a biocompatible surfactant in drug delivery systems, reducing cytotoxicity compared to more hydrophobic analogs .

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